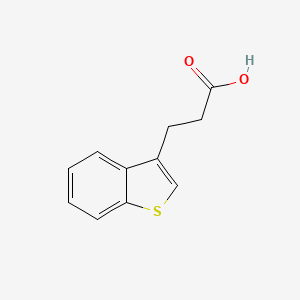

3-(1-Benzothiophen-3-YL)propanoic acid

Description

Contextualizing 3-(1-Benzothiophen-3-YL)propanoic Acid within Benzothiophene (B83047) Chemistry

The benzothiophene core of this compound is a bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. This scaffold is of considerable interest in drug discovery due to its versatile chemical properties and its presence in a number of biologically active molecules.

The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netmedchemexpress.com This versatility has led to the development of numerous benzothiophene-based compounds that have been investigated for a wide array of therapeutic applications. researchgate.netmedchemexpress.com The structural rigidity and lipophilic nature of the benzothiophene ring system allow for favorable interactions with various enzymes and receptors within the body.

Derivatives of benzothiophene have been shown to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The specific biological activity is often dictated by the nature and position of substituents on the benzothiophene ring system.

| Pharmacological Activity | Examples of Benzothiophene Derivatives |

| Anticancer | Raloxifene, Zileuton |

| Antimicrobial | Sertaconazole |

| Anti-inflammatory | Benocyclidine |

| Antidepressant | Tivanisiran |

This table presents examples of benzothiophene derivatives and their associated pharmacological activities.

Contextualizing this compound within Propanoic Acid Chemistry

The propanoic acid moiety of the title compound is another key contributor to its potential biological profile. Propanoic acid and its derivatives are widespread in nature and have been extensively utilized in the development of pharmaceuticals.

Propanoic acid derivatives, particularly those with an aryl substituent, form a significant class of compounds in medicinal chemistry. The carboxylic acid group is a key functional group that can participate in various biological interactions, including hydrogen bonding and ionic interactions, which are crucial for drug-receptor binding.

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the propionic acid side chain attached to an aromatic ring is a common structural feature of this class of drugs, which includes well-known examples like ibuprofen (B1674241) and naproxen. Beyond their anti-inflammatory effects, arylpropionic acid derivatives have also been investigated for other potential therapeutic uses.

| Biological Activity | Examples of Arylpropionic Acid Derivatives |

| Anti-inflammatory | Ibuprofen, Naproxen, Ketoprofen |

| Analgesic | Fenoprofen |

| Antipyretic | Flurbiprofen |

This table showcases prominent examples of arylpropionic acid derivatives and their primary biological activities.

Rationale for Research Focus on this compound

Synergistic Potential of Combined Benzothiophene and Propanoic Acid Moieties

The benzothiophene nucleus, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a cornerstone in the development of various therapeutic agents. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govresearchgate.net The versatility of the benzothiophene scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable template for drug design. numberanalytics.com

On the other hand, the aryl propanoic acid moiety is famously represented by drugs like ibuprofen and ketoprofen, which are widely used for their anti-inflammatory, analgesic, and antipyretic effects. ijpsr.comhumanjournals.com The carboxylic acid group in these molecules is crucial for their mechanism of action, which often involves the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org

The combination of the benzothiophene and propanoic acid moieties in a single molecule, as seen in this compound, presents an intriguing prospect for synergistic or enhanced biological activity. This molecular architecture allows for the potential to engage with multiple biological targets or to modulate the activity of a single target in a unique manner. For instance, the benzothiophene portion could contribute to anticancer or antimicrobial effects, while the propanoic acid tail could confer anti-inflammatory properties, potentially leading to a dual-action therapeutic candidate.

Table 1: Reported Biological Activities of Benzothiophene and Propanoic Acid Derivatives

| Moiety | Reported Biological Activities | Key Examples of Derivatives |

| Benzothiophene | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant, Antidiabetic | Raloxifene, Sertaconazole |

| Propanoic Acid | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial | Ibuprofen, Ketoprofen |

Recent research into compounds that merge different pharmacophores has highlighted the potential for developing agents with improved efficacy and reduced side effects. The concept of designing hybrid molecules that can interact with multiple targets is a growing area of interest in medicinal chemistry.

Identification of Research Gaps and Opportunities

Despite the well-documented individual pharmacological profiles of benzothiophene and propanoic acid derivatives, there is a notable scarcity of research specifically focused on this compound. This represents a significant research gap and, consequently, a field ripe with opportunities for new discoveries.

Key Research Gaps:

Lack of Comprehensive Biological Screening: The full spectrum of biological activities for this compound has not been systematically investigated. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains largely unexplored.

Mechanism of Action Studies: For any identified biological activity, the underlying mechanism of action of this specific compound is unknown.

Structure-Activity Relationship (SAR) Studies: There is a lack of SAR studies for analogs of this compound. Such studies are crucial for optimizing the potency and selectivity of lead compounds. nih.gov

Opportunities for Future Research:

Systematic Evaluation of Therapeutic Potential: A primary opportunity lies in the comprehensive screening of this compound against a wide array of biological targets, including cancer cell lines, microbial strains, and inflammatory pathways.

Development of Novel Derivatives: The synthesis and evaluation of a library of derivatives, with modifications to both the benzothiophene ring and the propanoic acid side chain, could lead to the discovery of more potent and selective compounds.

Exploration of Dual-Action Therapeutics: Research could focus on leveraging the hybrid nature of the molecule to develop dual-action agents, for example, a compound with both anti-inflammatory and anticancer properties.

Investigation as a Scaffold for New Drug Discovery: The core structure of this compound can serve as a novel scaffold for the design and development of new therapeutic agents targeting a variety of diseases. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFFWIYYOTHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488233 | |

| Record name | 3-(1-Benzothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26461-80-3 | |

| Record name | 3-(1-Benzothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 1 Benzothiophen 3 Yl Propanoic Acid and Analogues

Established Synthetic Pathways for Benzothiophene (B83047) Derivatives

The benzothiophene core is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into cyclization techniques, functional group modifications, and transition metal-catalyzed reactions.

Cyclization reactions are a cornerstone of benzothiophene synthesis, often involving the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring. A prominent example is the intramolecular Friedel-Crafts reaction. stackexchange.com This approach typically involves the cyclization of a (phenylthio)acetic acid derivative or a similar precursor bearing an appropriate activating group. The reaction is generally catalyzed by a strong acid, such as phosphoric acid, and proceeds to form the benzothiophene ring system. stackexchange.com The choice of starting materials and reaction conditions can be tailored to introduce various substituents on both the benzene and thiophene rings.

Another classical approach is the reaction of a substituted thiophenol with an α-halo-ketone, followed by cyclization. This method provides a versatile entry to a wide range of substituted benzothiophenes.

Once the basic benzothiophene scaffold is in place, functional group interconversions can be employed to achieve the desired substitution pattern. For instance, a pre-existing functional group on the benzene or thiophene ring can be modified to facilitate further reactions. These modifications can include nitration, halogenation, acylation, and sulfonation, which in turn provide handles for the introduction of other functionalities or for directing subsequent reactions to specific positions on the ring system.

Modern organic synthesis has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions, and the synthesis of benzothiophenes has greatly benefited from these advancements. wikipedia.org Palladium-catalyzed reactions, in particular, have proven to be highly effective. mdpi.com For example, Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization, provides a powerful route to 2-substituted benzothiophenes. wikipedia.orgnih.gov Similarly, Suzuki coupling, which involves the reaction of a boronic acid derivative with a halide, has been employed for the construction of carbon-carbon bonds in the synthesis of complex benzothiophene derivatives. organic-chemistry.org These methods offer high efficiency and functional group tolerance, making them valuable tools for the synthesis of a diverse array of benzothiophene-containing molecules.

Approaches for Propanoic Acid Moiety Integration

With the benzothiophene core constructed, the next critical step is the introduction of the propanoic acid side chain at the 3-position. This can be achieved through various carboxylic acid functionalization strategies and carbon-carbon bond formation methodologies.

Direct acylation of the benzothiophene ring is a common strategy. The Friedel-Crafts acylation of benzothiophene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride is a direct approach to introduce a three-carbon chain with a terminal carboxylic acid. nih.govunimib.it This reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the acylium ion generated from succinic anhydride attacks the electron-rich 3-position of the benzothiophene ring. Subsequent reduction of the resulting keto acid yields 3-(1-benzothiophen-3-yl)propanoic acid.

Another powerful method is the Stobbe condensation . stackexchange.comwikipedia.orgmdpi.comyoutube.comorganicreactions.orgjuniperpublishers.comunacademy.comresearchgate.net This reaction involves the condensation of a ketone or aldehyde, such as 3-acetylbenzothiophene, with a succinic ester in the presence of a strong base. wikipedia.orgunacademy.com The initial product is an alkylidene succinic acid or a related derivative, which can then be further processed through hydrolysis and reduction to afford the desired propanoic acid. wikipedia.orgunacademy.com

The Arndt-Eistert homologation offers a method for extending a carboxylic acid chain by one carbon atom. organic-chemistry.orglibretexts.orgadichemistry.comwikipedia.orgnrochemistry.com Starting from benzothiophene-3-acetic acid, this multi-step sequence involves conversion to the acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and finally, a Wolff rearrangement in the presence of water to yield this compound. libretexts.orgadichemistry.comwikipedia.orgnrochemistry.com

The Reformatsky reaction provides another route to introduce a two-carbon ester-containing side chain, which can then be further elaborated. wikipedia.orgresearchgate.netbeilstein-journals.orgtheaic.orgnih.gov This reaction typically involves the treatment of a carbonyl compound, such as 3-formylbenzothiophene, with an α-halo ester in the presence of zinc metal. wikipedia.orgnih.gov The resulting β-hydroxy ester can be dehydrated and reduced to yield the propanoic acid derivative.

| Strategy | Starting Material | Key Reagents | Intermediate/Product | Reference(s) |

| Friedel-Crafts Acylation | Benzothiophene | Succinic anhydride, AlCl₃ | 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid | nih.govunimib.it |

| Stobbe Condensation | 3-Acetylbenzothiophene | Diethyl succinate, Base | Alkylidene succinic acid derivative | wikipedia.orgunacademy.com |

| Arndt-Eistert Homologation | Benzothiophene-3-acetic acid | SOCl₂, CH₂N₂, Ag₂O, H₂O | This compound | libretexts.orgadichemistry.comwikipedia.orgnrochemistry.com |

| Reformatsky Reaction | 3-Formylbenzothiophene | Ethyl bromoacetate, Zn | Ethyl 3-hydroxy-3-(1-benzothiophen-3-yl)propanoate | wikipedia.orgnih.gov |

Transition metal-catalyzed cross-coupling reactions are also instrumental in forging the carbon-carbon bond required for the propanoic acid side chain. The Heck reaction , for instance, can be utilized to couple a 3-halobenzothiophene with an acrylic acid ester in the presence of a palladium catalyst. mdpi.combeilstein-journals.orgnih.govuwindsor.ca The resulting cinnamate (B1238496) derivative can then be reduced to the corresponding propanoate.

The Suzuki coupling offers another versatile approach. unimib.itntnu.noresearchgate.netnih.gov A 3-benzothienylboronic acid or its ester can be coupled with a three-carbon synthon containing a carboxylic acid or ester functionality, such as a 3-halopropanoate, in the presence of a palladium catalyst and a base. This method allows for the direct formation of the desired carbon skeleton.

| Reaction | Benzothiophene Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference(s) |

| Heck Reaction | 3-Halobenzothiophene | Acrylic acid ester | Palladium catalyst, Base | 3-(1-Benzothiophen-3-yl)propenoic acid ester | mdpi.combeilstein-journals.orgnih.govuwindsor.ca |

| Suzuki Coupling | 3-Benzothienylboronic acid | 3-Halopropanoate | Palladium catalyst, Base | This compound ester | unimib.itntnu.noresearchgate.netnih.gov |

Specific Synthetic Routes for this compound

The creation of this compound involves the strategic introduction of a propanoic acid side chain onto the benzothiophene scaffold. This is typically achieved through multi-step synthetic sequences that allow for the precise construction of the target molecule.

Multi-step synthesis provides a reliable, albeit often lengthy, pathway to this compound. A common conceptual approach involves the initial formation of the benzothiophene ring system, followed by the elaboration of the C-3 side chain. While a specific, universally adopted scheme is not singular, a plausible and widely applicable route can be constructed based on established organic chemistry transformations.

One potential pathway begins with a suitable thiophenol and a carbonyl compound to construct the core benzothiophene ring. Following the formation of the benzothiophene nucleus, a Friedel-Crafts acylation reaction can be employed to introduce a three-carbon chain at the 3-position. For instance, reacting 1-benzothiophene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride would install a 3-(carboxyacetyl) group. Subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would yield the desired this compound.

Alternative strategies might involve the reaction of a 3-lithiated or 3-Grignard benzothiophene derivative with a suitable three-carbon electrophile. Another approach could utilize palladium-catalyzed cross-coupling reactions to attach the propanoic acid side chain or a precursor to the 3-position of a halogenated benzothiophene. researchgate.net These multi-step sequences, while effective, often require purification at each stage and can generate significant waste, prompting research into more efficient and optimized methods. researchgate.net

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize product yield and purity while minimizing reaction times and by-product formation. For the synthesis of benzothiophene derivatives, key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

In palladium-catalyzed reactions for the formation of benzothiophene-3-carboxylic esters, for example, a systematic study of reaction conditions is crucial. nih.gov Researchers often screen a variety of palladium catalysts, ligands, bases, and solvents to identify the ideal combination for a specific substrate. The temperature is another critical variable; while higher temperatures can increase reaction rates, they may also lead to decomposition or the formation of unwanted side products.

The table below illustrates a hypothetical optimization study for a key C-C bond-forming step in the synthesis of a benzothiophene precursor, based on common practices in the field. acs.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | Toluene (B28343) | 80 | 12 | 45 |

| 2 | PdCl₂(PPh₃)₂ (5) | Toluene | 80 | 12 | 62 |

| 3 | PdCl₂(PPh₃)₂ (5) | DMF | 80 | 12 | 75 |

| 4 | PdCl₂(PPh₃)₂ (5) | DMF | 100 | 6 | 88 |

| 5 | PdCl₂(PPh₃)₂ (2.5) | DMF | 100 | 6 | 85 |

| 6 | InCl₃ (4) | Propionic Anhydride | 110 | 3 | 82 |

| 7 | SbCl₃ (4) | Propionic Anhydride | 140 | 3 | >90 |

This is a representative table. Actual results may vary.

As shown, changing the catalyst from palladium acetate (B1210297) to a phosphine-ligated palladium complex significantly improves the yield (entries 1 vs. 2). A switch in solvent from toluene to a polar aprotic solvent like DMF further enhances the reaction's efficiency (entry 3). Finally, optimizing the temperature can reduce the reaction time and provide a near-quantitative yield (entry 4). Such systematic optimization is essential for developing scalable and economically viable synthetic processes. acs.org

Green Chemistry Principles in Synthesis of Benzothiophene-Propanoic Acid Conjugates

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. ajrconline.org

A key tenet of green chemistry is the use of environmentally benign reagents and solvents. nih.gov Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be toxic and contribute to air pollution. The substitution of these solvents with greener alternatives is a major focus of research.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic reactions. derpharmachemica.com The synthesis of various heterocyclic compounds has been successfully demonstrated in aqueous media.

Ethanol (B145695): Produced from renewable resources, ethanol is a biodegradable and less toxic alternative to many traditional organic solvents. researchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures (typically below 100 °C). They are characterized by their negligible vapor pressure, which reduces air pollution. They can also be recycled, making them a sustainable choice. ajrconline.org For instance, the synthesis of benzothiophene carboxylates has been demonstrated in an ionic liquid, allowing for potential recycling of the catalyst system. nih.gov

Eco-friendly Reagents: The use of hazardous reagents is another area of concern. Green chemistry seeks to replace them with safer alternatives. For example, hydrogen peroxide can be used as a green oxidizing agent, producing only water as a byproduct. mdpi.com Similarly, the use of non-toxic inorganic reagents under mild conditions represents a greener approach. researchgate.net

The table below provides a comparison of traditional and green solvents and reagents.

| Category | Traditional Option | Green Alternative | Rationale for Green Choice |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, Ionic Liquids | Reduced toxicity, lower volatility, biodegradability, recyclability. derpharmachemica.comresearchgate.net |

| Oxidizing Agent | Potassium Permanganate, Chromium trioxide | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) | Produces non-toxic byproducts (e.g., water). mdpi.com |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Recyclable catalysts, Biocatalysts | Reduced metal waste, milder reaction conditions, high selectivity. ajrconline.org |

| Base | Sodium Hydride (NaH) | Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃) | Safer to handle, less reactive, environmentally benign. |

Beyond the choice of materials, green chemistry also emphasizes the design of more sustainable synthetic processes. These methods aim to improve energy efficiency, reduce the number of synthetic steps, and minimize waste generation.

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure eliminates the need for intermediate work-up and purification steps. This saves time, reduces solvent use, and minimizes waste. The synthesis of complex heterocyclic systems has been achieved through sequential one-pot, two-step protocols. mdpi.com

Continuous-Flow Synthesis: In contrast to traditional batch processing, flow chemistry involves pumping reagents through a reactor where the reaction occurs. This technique offers superior control over reaction parameters like temperature and pressure, leading to higher yields and improved safety, especially for hazardous reactions. It is a powerful tool for the multi-step synthesis of heterocyclic compounds. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This leads to significant energy savings and can also improve product yields by minimizing the formation of side products. ajrconline.org

Sonochemistry: The use of ultrasound as an energy source can also enhance reaction rates and yields. This technique, known as sonochemistry, provides an alternative to conventional heating. asianpubs.org

By integrating these green reagents, solvents, and sustainable procedures, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally responsible.

Iv. Computational and Theoretical Chemistry Studies on 3 1 Benzothiophen 3 Yl Propanoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com This approach is instrumental in predicting the activity of novel compounds and understanding the key molecular features required for a desired biological effect. For derivatives of benzothiophene (B83047), QSAR has been successfully applied to explore their potential as anticancer, antioxidant, and anticoagulant agents. pharmacophorejournal.comresearchgate.netnih.gov

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For benzothiophene derivatives, a wide array of descriptors have been utilized to capture the structural nuances that influence their biological activity. These can be broadly categorized as:

Physicochemical Descriptors: These include parameters like molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), and the logarithm of the partition coefficient (log P), which account for hydrophobicity and steric effects. nih.gov

Electronic Descriptors: Parameters such as dipole moment and electrostatic interactions are crucial for understanding how a molecule interacts with its biological target. researchgate.net

Topological and Steric Descriptors: These descriptors quantify aspects of molecular size, shape, and connectivity. Examples include electro-topological parameters and estate numbers. researchgate.net In studies of benzothiophene derivatives, descriptors like the Geary autocorrelation – lag 8 / weighted by atomic polarizabilities (GATS8p) and MATS5e (2D-autocorrelation descriptors) have been shown to be significant. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule.

The selection of the most relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the observed biological activity. mdpi.com For instance, in a QSAR study on benzothiophene derivatives as anticancer agents, parameters such as T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index were identified as being significantly correlated with anticancer activity. researchgate.net

Table 1: Examples of Descriptors Used in QSAR Studies of Benzothiophene Analogues

| Descriptor Category | Specific Descriptors | Reference |

|---|---|---|

| Physicochemical | Molar Refractivity (MR), Molecular Weight (MW), log P | nih.gov |

| Electronic | Electrostatic Interactions, Dipole Moment | researchgate.net |

| Topological | T_2_N_1, T_2_S_7, SaaCHE-Index | researchgate.net |

| 2D-Autocorrelation | GATS8p, MATS5e | nih.gov |

Once the descriptors are calculated, a mathematical model is developed to link them to the biological activity. Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. researchgate.netresearchgate.net

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. pharmacophorejournal.com Common validation techniques include:

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive r² (pred_r²) for the external test set should ideally be greater than 0.5. researchgate.net

Statistical Parameters: Other important statistical parameters include the coefficient of determination (r²), which measures the quality of fit, and the F-test value, which indicates the statistical significance of the model. researchgate.net

In a study on benzothiophene-based histone deacetylase inhibitors, a QSAR model developed using multiple regression showed an r² value of 0.9412, indicating a high degree of correlation. researchgate.net Similarly, a PLS-based QSAR model for di(hetero)arylamine derivatives of benzo[b]thiophenes demonstrated good robustness and predictability through both internal and external validation. nih.gov

Table 2: Statistical Parameters for a Representative QSAR Model of Benzothiophene Derivatives

| Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|

| n (number of molecules) | 16 | Size of the dataset | researchgate.net |

| r² (coefficient of determination) | 0.9412 | Quality of fit (> 0.7 is good) | researchgate.net |

| q² (cross-validated r²) | 0.8646 | Internal predictive ability (> 0.5 is good) | researchgate.net |

| F test | 44.0490 | Statistical significance (higher is better) | researchgate.net |

A well-validated QSAR model serves as a powerful predictive tool. nih.gov It can be used to estimate the biological activity of newly designed analogues of 3-(1-Benzothiophen-3-YL)propanoic acid before they are synthesized, thereby prioritizing the most promising candidates and accelerating the drug discovery process. pharmacophorejournal.comjocpr.com By analyzing the contribution of different descriptors to the activity, researchers can gain insights into the structural modifications that are likely to enhance the desired biological effect. researchgate.net For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, new analogues with more lipophilic substituents can be designed. This predictive capability has been demonstrated in studies on benzothiophene derivatives for various applications, including anticancer agents and radical scavengers. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as this compound, interacts with its protein target at an atomic level. ajms.iqmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This allows for a detailed analysis of the intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: These are crucial for specificity and affinity.

Hydrophobic Interactions: These interactions are often the main driving force for binding.

Electrostatic Interactions: These involve charged or polar groups on both the ligand and the protein. nih.gov

For benzothiophene derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, in a study of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting 5-HT1A serotonin (B10506) receptors, docking revealed key electrostatic interactions that could explain the observed binding affinities. nih.gov Similarly, docking analyses of benzothiophene derivatives with estrogen-related receptor-gamma (ERRγ) have helped to identify their potential as anticancer agents by showing how they fit into the active site. ajms.iq

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding mode and can reveal conformational changes in the protein or ligand upon binding.

Table 3: Key Ligand-Protein Interactions for Benzothiophene Analogues from Docking Studies

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| 5-HT1A Receptor | Not specified | Electrostatic, Hydrophobic | nih.gov |

| Estrogen-Related Receptor-gamma (ERRγ) | Not specified | Not specified | ajms.iq |

| Factor IXa | Not specified | Hydrogen bond, Aromatic | pharmacophorejournal.com |

A primary goal of molecular docking and simulation is to predict the binding affinity of a ligand for its target, often expressed as a binding energy or an inhibitory constant (Ki). uah.eselifesciences.org While accurately calculating absolute binding affinities remains a challenge, these methods are highly effective for ranking a series of compounds and predicting their relative potencies. uah.es

Various scoring functions are used in docking programs to estimate the binding affinity. These functions take into account factors such as intermolecular interaction energies (van der Waals, electrostatic) and the entropic cost of binding. uah.es More advanced methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), which are often used in conjunction with MD simulations, can provide more accurate predictions of binding free energies.

For benzothiophene derivatives, docking scores have been shown to correlate with experimentally determined biological activities. In a study targeting ERRγ, one derivative achieved a high docking score of 102.62, and several compounds showed higher binding energies than the standard drug tamoxifen, suggesting their potential as potent inhibitors. ajms.iq

Conformational Dynamics and Stability of Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the conformational dynamics and stability of ligand-protein complexes over time. nih.gov While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on related benzothiophene and propanoic acid derivatives.

MD simulations can predict how this compound and its analogs bind to a target protein and how the complex behaves in a dynamic physiological environment. These simulations provide information on the flexibility of the ligand and the protein's active site, revealing key interactions that contribute to the stability of the complex. mdpi.com The stability of a protein-ligand complex is crucial for its biological activity. researchgate.net

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein's binding pocket.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds, which are critical for binding affinity.

For the this compound scaffold, the propanoic acid side chain offers considerable conformational flexibility. MD simulations would be crucial to understand how this chain orients itself within a binding pocket to achieve an optimal and stable binding mode. The benzothiophene core provides a rigid anchor, while the propanoic acid moiety can explore various conformations to interact with specific residues.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex over the simulation time. |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of different parts of the protein, helping to identify regions that are crucial for ligand binding and conformational changes. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein are critical indicators of binding affinity and specificity. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA, it provides a quantitative estimate of the binding affinity. nih.gov |

De Novo Design and Virtual Screening

De novo design and virtual screening are computational strategies to identify and optimize novel lead compounds. These methods are particularly valuable when exploring the chemical space around a scaffold like this compound.

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. researchgate.net For a series of active analogs of this compound, a pharmacophore model could be generated to capture the key interaction points. This model would typically include the aromatic benzothiophene ring, the carboxylic acid group (as a hydrogen bond donor/acceptor or charged group), and potentially a hydrophobic region. nih.gov Such a model can then be used to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.gov For a set of this compound derivatives with known activities, a 3D-QSAR model could reveal which steric, electrostatic, and hydrophobic fields around the molecules are favorable or unfavorable for activity. pharmacophorejournal.comnih.gov This information is invaluable for guiding the design of new derivatives with improved potency. nih.gov

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) methods can be utilized to design ligands that fit precisely into the binding site. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org For this compound, docking studies could be performed to understand its binding mode within the active site of a target enzyme or receptor. nih.govnih.gov The results can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group or pi-stacking interactions involving the benzothiophene ring, and provide a rational basis for designing modifications to improve binding affinity. scienceopen.commdpi.com

Virtual Screening: Structure-based virtual screening involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. researchgate.net The this compound scaffold can be used as a query in virtual screening campaigns to identify new compounds with diverse chemical structures that are predicted to bind to the same target. mdpi.commdpi.com

Cheminformatics and Data Mining in Benzothiophene-Propanoic Acid Research

Cheminformatics and data mining techniques are essential for managing and analyzing the vast amounts of chemical and biological data generated in drug discovery projects involving scaffolds like benzothiophene-propanoic acid.

By analyzing large datasets of benzothiophene derivatives, it is possible to identify patterns in structure-activity relationships (SAR). nih.gov Machine learning algorithms can be trained to recognize the structural features that are most frequently associated with a particular biological activity. This knowledge can then be used to prioritize which newly designed analogs of this compound should be synthesized and tested first. This approach, often referred to as lead optimization, helps to focus resources on the most promising candidates. nih.gov

Table 2: Computational Chemistry Techniques and Their Applications in Drug Discovery

| Technique | Application | Relevance to this compound |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability and conformational flexibility of the compound in a binding pocket. |

| Pharmacophore Modeling | Identifying the essential 3D features for biological activity. | Guiding the search for new active compounds with the same key features. |

| 3D-QSAR | Correlating 3D molecular properties with biological activity. | Predicting the activity of new analogs and guiding their design. |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target. | Elucidating key interactions and informing structure-based design. |

| Virtual Screening | Screening large compound libraries for potential hits. | Identifying novel compounds with the benzothiophene-propanoic acid scaffold. |

| Cheminformatics | Analyzing large chemical and biological datasets. | Identifying new therapeutic targets and understanding the SAR of the chemical class. |

V. Analytical Methodologies for 3 1 Benzothiophen 3 Yl Propanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint based on their atomic composition and bonding arrangement. For 3-(1-Benzothiophen-3-YL)propanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the proton spectrum is expected to show distinct signals for the aromatic protons of the benzothiophene (B83047) ring system and the aliphatic protons of the propanoic acid side chain. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which can be exchanged with D₂O. The protons of the side chain would appear as two triplets, characteristic of an ethyl group attached to two different functionalities.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display signals for the eight carbons of the benzothiophene ring, the two aliphatic carbons of the side chain, and the carbonyl carbon of the carboxylic acid group, which characteristically appears far downfield (δ > 170 ppm).

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| -COOH | ~12.0 (s, 1H) | ~178-180 |

| Benzothiophene Aromatic Protons | ~7.2-8.0 (m, 5H) | ~122-141 |

| -CH₂- (alpha to ring) | ~3.1 (t, 2H) | ~25-28 |

| -CH₂- (alpha to COOH) | ~2.7 (t, 2H) | ~33-36 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

For this compound (molar mass: 220.28 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 220. A key fragmentation pathway for carboxylic acids is the McLafferty rearrangement if the alkyl chain is sufficiently long, though alpha-cleavage is also common. The primary fragments would likely result from the cleavage of the propanoic acid side chain.

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 220 | [C₁₁H₁₀O₂S]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₀H₇S]⁺ | Loss of -CH₂COOH radical |

| 147 | [C₉H₇S]⁺ | Loss of -COOH radical, followed by loss of C₂H₄ |

| 45 | [COOH]⁺ | Carboxyl fragment |

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Other notable peaks include C-H stretches for the aromatic and aliphatic portions, and C=C stretching absorptions for the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1720-1700 | C=O stretch (strong) | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1320-1210 | C-O stretch | Carboxylic Acid |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are also used to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. This method uses a non-polar stationary phase (like C18) and a polar mobile phase. The compound would be separated based on its hydrophobicity. Detection is typically achieved using a UV detector, as the benzothiophene moiety is a strong chromophore.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm or ~254 nm |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate), which allows for the adjustment of the retention factor (Rf) value. The spots can be visualized under UV light (254 nm) due to the UV-active benzothiophene ring, or by using staining agents like iodine vapor.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 or 1:1 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC can be challenging due to its low volatility and potential for peak tailing. lmaleidykla.lt Therefore, derivatization is a common and often necessary step to enhance its volatility and improve chromatographic behavior. researchgate.net

The carboxylic acid functional group is typically converted into a less polar ester, such as a methyl or silyl (B83357) ester, prior to GC analysis. researchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method for derivatizing carboxylic acids. lmaleidykla.lt

A hypothetical GC method for the analysis of derivatized this compound is outlined below. The parameters are based on established methods for the analysis of similar aromatic carboxylic acids. mdpi.com

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

In this hypothetical method, the use of a mass spectrometer as a detector (GC-MS) would provide not only quantitative data but also structural information through the fragmentation pattern of the derivatized analyte, aiding in its unequivocal identification.

Crystallographic Analysis

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a solid-state material. For this compound, these methods can provide detailed insights into its molecular conformation, intermolecular interactions, and how it might bind to biological macromolecules.

Furthermore, the crystal packing can be analyzed to understand the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular architecture. acs.org For propanoic acid derivatives, the carboxylic acid moiety often leads to the formation of hydrogen-bonded dimers. acs.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 |

| b (Å) | 9.8 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z | 4 |

Co-crystallization is a powerful technique used to understand the binding interactions between a small molecule and a biological macromolecule, such as a protein or enzyme, at an atomic level. nih.gov This involves crystallizing the biological target in the presence of the ligand, in this case, this compound. The resulting crystal structure, determined by X-ray diffraction, reveals the precise binding mode of the ligand within the active site of the target.

This information is invaluable in drug discovery and development for structure-based drug design. While there are no specific published co-crystal structures of this compound with a biological target, the general principles of this technique would be applicable. The benzothiophene moiety and the propanoic acid side chain would likely form specific interactions, such as hydrophobic interactions, hydrogen bonds, and π-stacking, with the amino acid residues in the binding pocket of a target protein.

Vi. Advanced Research Directions and Therapeutic Potential of 3 1 Benzothiophen 3 Yl Propanoic Acid

Exploration of Specific Therapeutic Applications

The benzothiophene (B83047) nucleus and its derivatives are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective properties. ijpsjournal.comnih.govnih.gov The versatility of this scaffold allows it to interact with a variety of biological targets like enzymes and receptors. ijpsjournal.com

The propanoic acid moiety is a hallmark of a well-known class of NSAIDs, which includes drugs like ibuprofen (B1674241) and naproxen. orientjchem.orgontosight.ai These agents primarily exert their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. orientjchem.orgontosight.ai Given that 3-(1-Benzothiophen-3-YL)propanoic acid is an aryl propanoic acid derivative, it is plausible that it could exhibit similar COX-inhibitory activity.

Furthermore, the benzothiophene core itself is found in compounds with demonstrated anti-inflammatory properties. nih.govontosight.aiktu.edu For instance, the commercially available drug Zileuton, which features a benzothiophene ring, functions as a 5-lipoxygenase inhibitor to treat asthma. ktu.edumalayajournal.org Research into other benzothiophene derivatives has also pointed to their potential in managing inflammation. rsc.org The combination of the propanoic acid group with the benzothiophene scaffold could therefore lead to compounds with significant anti-inflammatory and analgesic efficacy. nih.gov

Table 1: Examples of Anti-inflammatory and Analgesic Activity in Propanoic Acid and Benzothiophene Derivatives

| Compound Class | Example Compound(s) | Mechanism of Action | Observed Effect | Reference(s) |

| Aryl Propanoic Acids | Ibuprofen, Naproxen | Inhibition of Cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesic, Antipyretic | orientjchem.orgontosight.ai |

| Benzothiophene Derivatives | Zileuton | 5-Lipoxygenase inhibitor | Anti-inflammatory (asthma treatment) | ktu.edumalayajournal.org |

| Benzothiophene Derivatives | CI-959 | Anti-inflammatory agent | - | malayajournal.org |

| Amide Derivatives of Propionic Acid | Various Synthesized Amides | Not specified | Potent analgesic activity in vivo | humanjournals.com |

The benzothiophene scaffold is a constituent of various compounds investigated for their anticancer properties. ijpsjournal.comnih.govontosight.ai Derivatives of benzothiophene have been shown to inhibit cancer cell growth through multiple mechanisms. For example, certain benzothiophene acrylonitrile (B1666552) analogs have demonstrated potent cytotoxic effects against a wide panel of human cancer cell lines, with GI50 (50% growth inhibition) values in the nanomolar range. nih.gov These compounds are thought to work by interfering with tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest. ktu.edunih.gov

Other research has focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potential anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov One such derivative, compound b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov Additionally, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, with one compound showing potent activity against U87MG glioblastoma cells by inducing cell cycle arrest and apoptosis. tandfonline.com The presence of the benzothiophene core in this compound makes it a candidate for future exploration in oncology research.

Table 2: Anticancer Activity of Selected Benzothiophene Derivatives

| Derivative Class | Example Compound(s) | Target/Mechanism | Cell Line(s) | Key Finding(s) | Reference(s) |

| Benzothiophene Acrylonitriles | Compound 5, 6, 13 | Tubulin polymerization inhibition | Panel of 60 human cancer cell lines | GI50 values in the 10–100 nM range; active against multidrug-resistant cells. | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Compound b19 | RhoA/ROCK pathway inhibition | MDA-MB-231 (Breast Cancer) | Inhibited proliferation, migration, and invasion; promoted apoptosis. | nih.gov |

| 5-Hydroxybenzothiophene Hydrazides | Compound 16b | Multi-kinase inhibition (Clk4, DRAK1, haspin, etc.) | U87MG (Glioblastoma), HCT-116, A549, HeLa | Potent growth inhibition (IC50 = 7.2 µM in U87MG); induced G2/M cell cycle arrest. | tandfonline.com |

| Benzothiophene Carboxanilides | Various | DNA intercalation | SK-BR-3, MDA-MB-231, T-47D (Breast Cancer) | Showed anti-proliferative activity in 2D and 3D cell culture systems. | researchgate.net |

The emergence of drug-resistant microbial infections has spurred the search for new antimicrobial agents, and benzothiophene derivatives have been identified as a promising class of compounds. ontosight.airesearchgate.net The benzothiophene core is associated with antibacterial, antifungal, and antitubercular activities. ijpsjournal.comnih.govresearchgate.net

Research has demonstrated that combining the benzothiophene nucleus with other chemical moieties, such as acylhydrazones, can lead to potent activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA). nih.gov In the fight against tuberculosis, which remains a major global health threat, novel benzothiophene-based hybrids have been synthesized and shown to be active against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net The lipophilicity of these compounds appears to play a key role in their antitubercular activity. nih.gov These findings suggest that this compound could serve as a foundational structure for developing new anti-infective therapies.

Table 3: Antimicrobial and Antitubercular Activity of Benzothiophene Derivatives

| Derivative Class | Target Organism(s) | Key Finding(s) | Reference(s) |

| Benzothiophene Acylhydrazones | Multidrug-resistant Staphylococcus aureus | Identification of a derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL. | nih.gov |

| Benzothiophene-Isatin Hybrids | Mycobacterium tuberculosis (drug-sensitive, MDR, and XDR strains) | Displayed promising activity against resistant strains. | nih.gov |

| Benzo(c)thiophene-1,3-dione | Mycobacterium tuberculosis H37RV and drug-resistant strains | Suppressed bacterial load in a mouse model and showed synergism with isoniazid. | researchgate.net |

| Phenylthiourea Derivatives | Intracellular Mycobacterium tuberculosis | Potent activity with IC50 values in the range of 0.30–1.3 µM. | frontiersin.org |

Several studies have highlighted the potential of benzothiophene derivatives in the management of diabetes and metabolic disorders. ijpsjournal.comnih.govnih.gov These compounds have been investigated as inhibitors of enzymes such as α-amylase, which is a therapeutic target for controlling post-meal high blood sugar. nih.gov In silico, in vitro, and in vivo studies of novel benzothiophene derivatives, including Schiff bases and oxadiazole adducts, have identified them as potential α-amylase inhibitors with low IC50 values. nih.gov

Furthermore, certain benzothiophene derivatives have been found to act as peroxisome proliferator-activated receptor γ (PPARγ) activators. rsc.org PPARγ is a key regulator of glucose and lipid metabolism, and its activation is a mechanism of action for some established antidiabetic drugs. The ability of compounds containing the benzothiophene scaffold to modulate these metabolic pathways suggests a potential role for this compound in the development of new treatments for type 2 diabetes. rsc.orgresearchgate.net

Table 4: Antidiabetic Potential of Benzothiophene Derivatives

| Derivative Class | Target/Mechanism | Model | Key Finding(s) | Reference(s) |

| Benzothiophene Schiff Bases and Oxadiazole Adducts | α-amylase inhibition | In vitro enzyme assay, glucose-loaded mice | Potent inhibition with IC50 values as low as 0.032 µM; demonstrated antihyperglycaemic activity. | nih.gov |

| 2-(β-carbonyl) or 2-(β-sulfonyl)butyryl-thiophenes | PPARγ activation | In vivo animal models | Significantly ameliorated the diabetes condition. | rsc.org |

| Biphenylcarbonitrile-thiazolidinedione Conjugates | α‐amylase inhibition | In vitro enzyme assay | Potent inhibition with IC50 values as low as 0.13 µM. | researchgate.net |

The benzothiophene scaffold is present in molecules that have been explored for their effects on the central nervous system (CNS), including potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. ijpsjournal.comresearchgate.net Some benzothiophene derivatives have been synthesized as protectors against neuroinflammation and oxidative stress, which are contributing factors to neuronal damage. nih.govresearchgate.net Studies have shown that certain derivatives can offer good antioxidant and anti-inflammatory effects in brain tissue. nih.govresearchgate.net

Additionally, research into 3-(4-pyridinyl) amino benzothiophenes has identified them as selective serotonin (B10506) re-uptake inhibitors, suggesting a role in treating CNS disorders. ias.ac.in Other derivatives have been investigated as inhibitors of enzymes like beta-secretase (BACE1) and cholinesterases, which are key targets in Alzheimer's disease research. researchgate.netmdpi.com The structural similarity of the benzothiophene core to that of biologically active CNS agents makes this compound a molecule of interest for future neuropharmacological studies. researchgate.net

Table 5: Neuroprotective and CNS-Related Activities of Benzothiophene Derivatives

| Derivative Class | Potential Application/Target | Model | Key Finding(s) | Reference(s) |

| Pyrimidinone, pyrazolidinone, triazole-bearing benzothiophenes | Neuroprotection against radiation-induced neuroinflammation | Rat brains (in vivo) | Potent antioxidant and anti-inflammatory effects. | nih.govresearchgate.net |

| 4- and 5-Substituted Benzothiophenes | Alzheimer's Disease (BACE1 inhibition) | In vitro enzyme assay | Showed inhibitory activity with IC50 values in the micromolar range. | researchgate.net |

| Benzothiophene-chalcones | Alzheimer's Disease (Cholinesterase inhibition) | In vitro enzyme assay | Exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | mdpi.com |

| 3-(4-pyridinyl) amino benzothiophenes | CNS Disorders (Serotonin re-uptake inhibition) | Not specified | Potential for treating conditions like Alzheimer's disease. | ias.ac.in |

Prodrug Strategies and Drug Delivery Systems

The clinical success of a drug candidate depends not only on its pharmacological activity but also on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group in this compound, while potentially crucial for its biological activity, can also lead to poor membrane permeability due to its ionization at physiological pH. researchgate.net Prodrug strategies offer a versatile approach to overcoming such limitations. nih.govmdpi.com

A common and effective strategy for carboxylic acid-containing drugs is esterification. researchgate.net By converting the hydrophilic carboxylic acid into a more lipophilic ester, the molecule's ability to cross biological membranes can be significantly enhanced. mdpi.com These ester prodrugs are designed to be stable until they reach the target site or systemic circulation, where they are cleaved by endogenous esterase enzymes to release the active parent drug. nih.gov This approach has been successfully used to improve the oral bioavailability of many marketed drugs. researchgate.net

Various types of esters can be employed, such as simple alkyl esters or more complex structures like pivaloyloxymethyl or isopropyloxycarbonyloxymethyl esters, to fine-tune the prodrug's properties. acs.org Furthermore, the development of advanced drug delivery systems, such as lipid-based carriers (e.g., liposomes or niosomes), could be combined with a prodrug approach to further enhance therapeutic efficacy. nih.govmdpi.com These carriers can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially facilitate targeted delivery to specific tissues or organs. nih.gov

Enhancing Bioavailability and Target Specificity

A primary challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration to exert its effect, a concept known as bioavailability. For benzothiophene derivatives, research focuses on chemical modifications and formulation strategies to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Strategies to enhance target specificity aim to minimize off-target effects and increase therapeutic efficacy. researchgate.net

Key approaches include:

Prodrug Synthesis: Modifying the propanoic acid group or the benzothiophene ring to create an inactive prodrug that is metabolized into the active this compound at the target site. This can improve absorption and site-specific delivery.

Structural Modifications: Strategic chemical alterations to the benzothiophene scaffold can influence its binding affinity to specific biological targets like enzymes or receptors. ontosight.ainih.gov Structure-activity relationship (SAR) studies are crucial in guiding these modifications to achieve higher potency and selectivity. nih.gov

Nanoparticle Formulation: Encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from premature degradation, improve solubility, and facilitate targeted delivery to diseased tissues.

Table 1: Strategies to Enhance Bioavailability and Target Specificity

| Strategy | Mechanism of Action | Potential Application for this compound |

|---|---|---|

| Prodrug Approach | Chemical modification to create an inactive form that is enzymatically or chemically converted to the active drug at the target site. | Esterification of the propanoic acid moiety to improve membrane permeability. |

| SAR Studies | Systematic modification of the molecular structure to identify key chemical features responsible for biological activity and target binding. | Altering substituents on the benzothiophene ring to enhance binding affinity for a specific enzyme or receptor. nih.gov |

| Nano-encapsulation | Incorporation of the drug into nanoparticle-based delivery systems. | Improving the solubility and circulation time of the compound, potentially targeting specific cell types. |

Controlled Release Formulations

Controlled release formulations are designed to release a drug at a predetermined rate over an extended period. This approach maintains steady therapeutic drug concentrations, reduces the frequency of administration, and can minimize side effects associated with high initial drug concentrations. formulationbio.com For propanoic acid derivatives, various polymer-based systems have been investigated to achieve sustained release. google.com

Commonly explored controlled-release technologies include:

Hydrogel Matrices: Formulations using hydrocolloid gelling agents that swell in the presence of water to form a gel layer through which the drug diffuses out slowly. google.com

Polymeric Coatings: Using water-insoluble polymers, such as certain cellulose (B213188) derivatives, to coat tablets or particles, thereby controlling the rate of drug release. formulationbio.comgoogle.com

Biodegradable Polymers: Employing polymers like poly(lactic-co-glycolic acid) (PLGA) that degrade over time in the body, releasing the drug in a controlled manner.

Research into these formulations for propanoic acid derivatives has shown that the choice of polymer and its concentration are critical factors in dictating the drug release profile. google.com

Table 2: Polymers Used in Controlled Release Formulations for Propanoic Acid Derivatives

| Polymer Type | Example(s) | Release Mechanism | Reference |

|---|---|---|---|

| Water-Insoluble Polymer | Hydroxypropyl methylcellulose (B11928114) phthalate, Acryl-EZE™, Polyvinyl acetate (B1210297) | Diffusion through the polymer matrix | google.com |

| Hydrocolloid Gelling Agent | Alginic acid salts, Hydroxypropyl cellulose | Swelling and diffusion | google.comgoogle.com |

| Cellulose Derivatives | Ethyl cellulose, Cellulose acetate | Diffusion through insoluble coating | formulationbio.comwikipedia.org |

Combination Therapy Approaches

Mitigation of Drug Resistance

The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer. mdpi.com The benzothiophene scaffold is being actively explored for the development of new agents that can combat multidrug-resistant (MDR) pathogens. mdpi.comresearchgate.net Research has focused on synthesizing benzothiophene derivatives to identify new compounds effective against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net By potentially acting through novel mechanisms or inhibiting resistance pathways, this compound or its derivatives could be developed to either act as standalone agents against resistant microbes or be used in combination to resensitize resistant cells to existing antibiotics.

Future Trends in Benzothiophene and Propanoic Acid Research

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.comhilarispublisher.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and efficiency than traditional methods. nih.govnih.gov

For benzothiophene-based drug discovery, AI and ML can be applied in several key areas:

Virtual Screening: ML algorithms can screen massive virtual libraries of benzothiophene derivatives to identify molecules with a high probability of binding to a specific therapeutic target. hilarispublisher.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use computational approaches to correlate a compound's chemical structure with its biological activity. researchgate.net This allows researchers to predict the potency of new, unsynthesized benzothiophene derivatives and prioritize the most promising candidates for synthesis and testing.

ADME/Toxicity Prediction: AI models can predict the pharmacokinetic (ADME) and toxicity profiles of drug candidates early in the discovery process, helping to reduce the high failure rates in later stages of drug development. nih.gov

By leveraging AI, researchers can accelerate the exploration of the chemical space around the this compound scaffold, leading to the faster discovery of novel therapeutic agents with improved efficacy and safety profiles. mdpi.commdpi.com

Development of Novel Analytical and Screening Technologies

The advancement of research into any therapeutic compound is intrinsically linked to the development of sophisticated analytical and screening methodologies. For this compound and its analogs, future progress will likely depend on the application and refinement of high-throughput screening (HTS) and sensitive analytical techniques.

High-Throughput Screening (HTS):

HTS technologies are crucial for efficiently screening large libraries of compounds to identify potential drug candidates. ewadirect.com These automated systems can perform vast numbers of biochemical or cell-based assays, accelerating the discovery of molecules that interact with specific biological targets. nih.gov For derivatives of this compound, HTS could be employed to:

Identify Novel Biological Targets: By screening against a wide array of receptors, enzymes, and other cellular components, HTS can uncover previously unknown biological targets for this class of compounds.

Optimize Lead Compounds: Once a lead compound is identified, HTS can be used to screen analogs for improved potency, selectivity, and pharmacokinetic properties.

Toxicity Profiling: Early-stage toxicity screening using HTS can help to eliminate compounds with unfavorable safety profiles, saving time and resources in the drug development process.

A key aspect of successful HTS is the development of robust and reliable assays. For instance, in a study on the organic cation transporter 3 (OCT3), a high-throughput assay using a fluorescent probe in stably expressing HEK-293 cells was developed to screen a library of over 2,500 compounds. nih.gov A similar approach could be adapted to investigate the interaction of this compound derivatives with various transporters or receptors.

Advanced Analytical Methods:

Sensitive and specific analytical methods are essential for the quantitative analysis of the parent compound and its metabolites in biological matrices. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the gold standard for this purpose. The development of such methods would be a critical step in preclinical and clinical studies to understand the pharmacokinetics of this compound.

| Technology | Application in Research of this compound | Potential Advantages |

| High-Throughput Screening (HTS) | Identification of biological targets and lead optimization. | Rapid screening of large compound libraries, accelerated drug discovery. |

| Cell-Based Assays | Evaluation of compound effects in a cellular context. | Provides insights into cellular mechanisms of action. |

| HPLC-MS | Quantification in biological fluids for pharmacokinetic studies. | High sensitivity and specificity for accurate measurement. |

| Molecular Docking | In silico prediction of binding to biological targets. | Cost-effective initial screening and hypothesis generation. |

Exploration of New Biological Targets and Pathways

The benzothiophene scaffold is a versatile pharmacophore present in a variety of biologically active compounds. ijpsjournal.comnih.goveurekaselect.com Derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ijpsjournal.comeurekaselect.com This suggests that this compound and its analogs could potentially interact with a multitude of biological targets and pathways.

Potential Therapeutic Areas and Targets:

Oncology: Benzothiophene derivatives have been investigated as anticancer agents. rsc.org For example, some derivatives have shown promise in targeting estrogen receptors in breast cancer. rsc.org Future research could explore the potential of this compound derivatives to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inflammatory Diseases: The aryl propionic acid moiety is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Given this structural similarity, this compound could be investigated for its potential to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) or other mediators of inflammation.

Neurodegenerative Diseases: Some benzothiophene-containing compounds have been explored as cognitive-enhancing agents with potential applications in conditions like Alzheimer's disease, for instance, by acting as cholinesterase inhibitors. nih.gov

Metabolic Disorders: A patent has described certain benzothiophene derivatives as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. google.com This opens up the possibility of investigating this compound for applications in diabetes and hyperlipidemia.

The exploration of these and other potential therapeutic applications will be heavily reliant on the use of modern drug discovery tools. In silico methods like molecular docking can be used to predict the binding of this compound derivatives to the crystal structures of known biological targets, helping to prioritize compounds for synthesis and biological testing. ijpsjournal.com

| Compound Class | Potential Biological Targets | Therapeutic Area |

| Benzothiophene Derivatives | Estrogen Receptors, Kinases | Oncology rsc.org |

| Aryl Propionic Acids | Cyclooxygenases (COX-1, COX-2) | Inflammation orientjchem.orghumanjournals.com |

| Benzothiophene Analogs | Cholinesterases | Neurodegenerative Diseases nih.gov |

| Substituted Benzothiophenes | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Disorders google.com |

Further research into the synthesis of a diverse library of this compound derivatives and their subsequent evaluation in a variety of biological assays is a critical next step to unlocking their full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1-Benzothiophen-3-YL)propanoic acid?

- Methodology : A common approach involves coupling benzothiophene derivatives with propanoic acid precursors. For example, thiol-ene reactions (as seen in the synthesis of structurally similar thioether-containing propanoic acids) can be adapted by reacting 1-benzothiophene-3-thiol with acrylic acid derivatives under basic conditions . Optimization of catalysts (e.g., DABCO) and solvents (e.g., DMF) may improve yield . Characterization via / NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated?